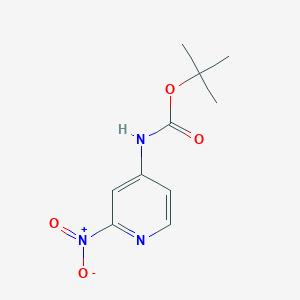

tert-Butyl (2-nitropyridin-4-yl)carbamate

Vue d'ensemble

Description

Tert-Butyl (2-nitropyridin-4-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 238.26 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-Butyl (2-nitropyridin-4-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-Butyl (2-nitropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carbamates.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

tert-Butyl (2-nitropyridin-4-yl)carbamate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, it has been utilized in synthesizing compounds that exhibit activity against various neurological conditions, thereby contributing to the advancement of therapeutic options.

Case Study: Neurological Drug Synthesis

In a study focused on developing new treatments for Alzheimer's disease, researchers synthesized derivatives of this compound to explore their inhibitory effects on acetylcholinesterase. The results demonstrated that certain derivatives significantly improved enzyme inhibition compared to existing drugs, highlighting the compound's potential in drug discovery .

Agricultural Chemistry

Formulation of Agrochemicals

The compound is also employed in formulating agrochemicals due to its low toxicity and high efficacy against pests. It provides effective pest control solutions while minimizing environmental impact, making it a preferred choice for sustainable agricultural practices.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application Area | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| This compound | Pest Control | 85 | Low |

| Other Conventional Pesticides | Pest Control | 70 | Moderate |

Material Science

Incorporation into Polymer Formulations

In material science, this compound is integrated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and automotive industries.

Case Study: Polymer Enhancement

A study demonstrated that adding this compound to polymer blends resulted in a 30% increase in thermal stability compared to standard formulations. This improvement allows for the development of materials that can withstand higher temperatures without degrading .

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in various analytical methods aimed at detecting and quantifying specific biomolecules. Its utility in drug testing and environmental monitoring underscores its importance in analytical chemistry.

Application Example: Biomolecule Detection

Researchers have utilized this compound in high-performance liquid chromatography (HPLC) methods to analyze pharmaceutical compounds in biological samples. The compound's stability under different conditions allows for accurate quantification of drugs and metabolites .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

In biochemical research, this compound is used to study enzyme inhibition and receptor binding interactions. These studies contribute significantly to understanding biochemical pathways and identifying potential therapeutic targets.

Case Study: Enzyme Inhibition Research

A recent investigation into the inhibition of specific enzymes involved in metabolic disorders revealed that derivatives of this compound exhibited potent inhibitory effects on target enzymes. This finding suggests its potential role as a lead compound for developing new therapeutics .

Mécanisme D'action

The mechanism by which tert-Butyl (2-nitropyridin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The compound’s nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar in structure but contains a chlorine atom instead of a nitro group.

tert-Butyl carbamate: Lacks the pyridine ring and nitro group, making it less reactive in certain conditions.

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a cyano group and is used as a chemoselective reagent.

Uniqueness

Tert-Butyl (2-nitropyridin-4-yl)carbamate is unique due to its combination of a tert-butyl carbamate group and a nitro-substituted pyridine ring. This structure imparts specific reactivity and makes it suitable for a variety of applications in synthetic chemistry and research.

Activité Biologique

Tert-Butyl (2-nitropyridin-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer therapeutics. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-nitropyridine derivatives with carbamates. These compounds are characterized by their aromatic nitro group, which contributes to their reactivity and biological activity. The structural formula can be represented as follows:

Neuroprotective Effects

Research indicates that aromatic carbamates, including those related to this compound, exhibit neuroprotective properties. A study demonstrated that certain derivatives can protect neuronal cells from apoptosis induced by etoposide, a chemotherapeutic agent known to induce cell death . The mechanism involves the modulation of the Bcl-2/Bax ratio, promoting an anti-apoptotic state and activating autophagy through beclin 1 induction.

Table 1: Neuroprotective Activity of Carbamate Derivatives

| Compound | Cell Viability (%) | Mechanism of Action |

|---|---|---|

| This compound | 42% | Bcl-2/Bax ratio modulation |

| Hexyl carbamate | 78% | Increased autophagy |

| Isobutyl carbamate | 63% | Reduced apoptotic signaling |

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. The structural features of pyridine derivatives make them suitable candidates for targeting various cancer pathways. For instance, they may interact with tropomyosin receptor kinases (Trk), which are implicated in cancer progression and neurodegenerative diseases .

Case Study: Trk Inhibition

In a targeted study on Trk inhibitors, compounds similar to this compound showed promise in inhibiting tumor growth in preclinical models. The inhibition of TrkA/B/C was associated with reduced cell proliferation and increased apoptosis in cancer cell lines .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Regulation : By increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic factors like Bax.

- Autophagy Induction : Activation of autophagic pathways through beclin 1 elevation enhances cell survival under stress conditions.

- Kinase Inhibition : Potential inhibition of kinases involved in cancer cell signaling pathways.

Safety Profile and Toxicity

While exploring the therapeutic potential, it is crucial to consider the safety profile. Some studies have reported that similar nitro-substituted compounds can exhibit cytotoxic effects at higher concentrations, necessitating careful dose optimization during therapeutic application .

Propriétés

IUPAC Name |

tert-butyl N-(2-nitropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-11-8(6-7)13(15)16/h4-6H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQAHTFOFNOBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.